Butyl valerate
Overview
Description
Butyl valerate, also known as butyl pentanoate, is an ester formed from the reaction of butanol and valeric acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of this compound is C9H18O2, and it has a molecular weight of 158.24 g/mol .
Mechanism of Action
Target of Action
Butyl valerate, also known as butyl pentanoate, is a chemical compound used in various industries such as food, beverage, and cosmetics for its fruity odor . .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be absorbed through biological membranes, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . .
Result of Action
It is primarily used in industry for its pleasant, fruity odor . Any biological effects are likely to be the result of its physicochemical properties rather than specific interactions with biological targets.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of this compound. For example, as an ester, it can undergo hydrolysis in the presence of water and an acid or base catalyst . The rate of this reaction can be influenced by temperature and the concentration of the catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl valerate is typically synthesized through the esterification of valeric acid with butanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Valeric Acid+ButanolH2SO4Butyl Valerate+Water
The reaction mixture is heated to boiling, and the water formed is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of solid acid catalysts, such as mesoporous Al-SBA-15 supported with phosphotungstic acid, has been explored to improve the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: Butyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to valeric acid and butanol.
Oxidation: this compound can be oxidized to produce valeric acid and other oxidation products.
Reduction: Reduction of this compound can yield butanol and valeric acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Valeric acid and butanol.
Oxidation: Valeric acid and other carboxylic acids.
Reduction: Butanol and valeric acid.
Scientific Research Applications
Butyl valerate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Comparison with Similar Compounds
Butyl valerate can be compared with other esters such as:
Butyl butyrate: Similar fruity aroma, used in flavors and fragrances.
Ethyl valerate: Similar ester structure, used in flavors and fragrances.
Methyl valerate: Similar ester structure, used in flavors and fragrances.
Uniqueness: this compound is unique due to its specific combination of valeric acid and butanol, which gives it distinct chemical properties and applications. Its use in the flavor and fragrance industry is particularly notable due to its pleasant fruity aroma .
Properties
IUPAC Name |
butyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJADYKTJJGKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060455 | |
Record name | Pentanoic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, liquid with an apple-raspberry odour | |
Record name | Butyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Butyl valerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.80 °C. @ 760.00 mm Hg | |
Record name | Butyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, soluble in propylene glycol; slightly soluble in water | |
Record name | Butyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Butyl valerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.861-0.871(d20/4) | |
Record name | Butyl valerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
591-68-4 | |
Record name | Butyl valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F93Z6CCM06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-92.8 °C | |
Record name | Butyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Butyl Valerate?
A1: this compound, also known as Butyl Pentanoate, is an ester.
Q2: What are the main applications of this compound?
A2: this compound is primarily used as a flavoring agent in the food and beverage industry. [, ] Its fruity aroma makes it suitable for various applications, including:
- Food flavoring: Used to impart apple, pineapple, and other fruity notes to various food products. []
Q3: Can this compound be synthesized catalytically, and what are the key findings?
A3: Yes, this compound can be synthesized via esterification of valeric acid and n-butanol. Several studies have explored different catalysts for this reaction:
- Nano-H3PW12O40/SiO2 Catalyst: Research demonstrated that a nano-solid heteropoly acid catalyst, nano-H3PW12O40/SiO2, effectively catalyzed this compound synthesis. Optimal conditions, including a molar ratio of 1:1.2 (pentoic acid to butyl alcohol), 0.4g catalyst per 0.1 mol pentoic acid, and a reaction temperature of 120°C, yielded 95% this compound. []
- Silicotungstic Acid Catalyst: Another study investigated acticarbon adsorptive silicotungstic acid as a catalyst for this compound synthesis. The research highlighted the catalyst's stability and high activity, achieving a 92.6% yield. []
- SO₄²⁻/TiO₂-Al-MCM-41 Catalyst: Scientists developed a SO₄²⁻/TiO₂-Al-MCM-41 solid superacid catalyst and achieved a 98.5% yield of this compound under specific reaction conditions (138°C, 1% catalyst by mass). []
Q4: Has this compound been identified in naturally occurring sources?
A4: Yes, this compound has been identified as a volatile flavor compound in various natural sources:
- Jackfruit: Analysis of jackfruit (Artocarpus heterophyllus) revealed the presence of this compound, primarily in the fruit's flesh. []
- Pacific Oysters: A study on Pacific Oysters (Crassostrea gigas) found this compound among the volatile compounds contributing to their flavor profile. []
- Cashew Apples: Research identified this compound as a key volatile organic compound in cashew apples, contributing to their characteristic aroma and flavor. []
Q5: Are there any studies on the attractant effect of this compound on insects?
A5: Yes, research has investigated the behavioral response of the melon fruit fly, Zeugodacus tau, to this compound:
- Melon Fruit Fly Repellent: A study found that this compound, along with other compounds like butyl isovalerate and isoamyl hexanoate, elicited repellency behavior in gravid female Zeugodacus tau. [] This suggests its potential use in pest management strategies for this specific insect.
Q6: How has this compound been studied in the context of fuel development?
A6: this compound has been explored as a potential biofuel, particularly in compression ignition engines:
- Biofuel Properties: Research comparing the combustion properties of various bio-derived fuel molecules, including this compound, found that its ignition delay was longer than ketones but shorter than levulinates. [] This information is valuable for optimizing engine design and performance for biofuel applications.
Q7: What analytical methods are used to detect and quantify this compound?
A7: Several analytical techniques are employed for the characterization and quantification of this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify volatile compounds, including this compound, in various matrices like fruits, flavorings, and biological samples. [, , , , ]
- Solid Phase Microextraction (SPME): SPME, often coupled with GC-MS, is a sensitive technique used to extract and concentrate volatile compounds like this compound from complex samples. []
- Liquid Continuous Extraction (LLCE): LLCE, also coupled with GC-MS, offers an alternative extraction method for volatile compounds like this compound. []
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